molecular formula C11H13BrN2O2 B7851338 N-(4-acetamidophenyl)-3-bromopropanamide

N-(4-acetamidophenyl)-3-bromopropanamide

Cat. No.: B7851338
M. Wt: 285.14 g/mol
InChI Key: NUTLPZHJNHHFQG-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-3-bromopropanamide is a high-purity chemical compound offered for research and development purposes. This brominated and amidated organic molecule features a propanamide chain terminated with a bromine atom, linked to a 4-acetamidophenyl ring system. This structure is characteristic of intermediates used in medicinal chemistry and drug discovery research . Compounds with similar acetamidophenyl scaffolds are frequently explored in scientific studies . Research Applications: This compound serves as a versatile building block (synthon) in organic synthesis. The reactivity of the bromoalkyl group makes it suitable for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, or for nucleophilic substitution to create novel molecular entities. Researchers may utilize it in the design and synthesis of potential pharmacologically active molecules. Handling and Storage: Store in a sealed container under an inert atmosphere at 2-8°C . Please refer to the Safety Data Sheet (SDS) for safe handling procedures. Notice: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

IUPAC Name

N-(4-acetamidophenyl)-3-bromopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c1-8(15)13-9-2-4-10(5-3-9)14-11(16)6-7-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTLPZHJNHHFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Substituent Variations

The reactivity and biological activity of bromopropanamide derivatives are highly dependent on the substituents attached to the phenyl ring. Key comparisons include:

Compound Name Substituent(s) Key Properties/Applications Reference
N-(4-acetamidophenyl)-3-bromopropanamide 4-acetamidophenyl Cytotoxic precursor
3-bromo-N-(4-methoxyphenyl)propionamide 4-methoxyphenyl Electron-donating group; stability
N-(4-Bromophenyl)-3-(4-nitrophenyl)-3-oxopropanamide 4-bromophenyl, 4-nitrophenyl Electron-withdrawing; potential reactivity
N-(4-(1,2,4,5-tetrazin-3-yl)benzyl)-3-bromopropanamide Tetrazine-functionalized benzyl High reactivity but prone to decomposition
Ethyl 2-[3-(4-Benzoylphenylamino)-3-oxopropanamido]-4-phenylbutanoate 4-benzoylphenylamino Synthetic intermediate for peptidomimetics

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 4-acetamidophenyl group (moderately electron-donating) enhances stability compared to strongly electron-withdrawing groups like nitro (e.g., in ), which may increase reactivity but reduce shelf life .
  • Steric Effects : Bulky substituents, such as the tetrazine group in , lead to instability under basic conditions, limiting synthetic utility .

Stability and Challenges

  • Decomposition Issues : The tetrazine-functionalized analog () decomposes rapidly under basic conditions, whereas the methoxyphenyl analog () shows greater stability due to reduced electron-withdrawing effects .
  • Synthetic Yields: Cyclocondensation of this compound achieves higher yields (71%) compared to multi-step couplings required for benzoylphenylamino derivatives () .

Q & A

Q. What are the optimized synthetic routes for N-(4-acetamidophenyl)-3-bromopropanamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling 3-bromopropanoyl chloride with 4-acetamidoaniline under basic conditions. Key steps include:

  • Step 1: Dissolve 4-acetamidoaniline in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.
  • Step 2: Slowly add 3-bromopropanoyl chloride at 0–5°C to minimize side reactions.
  • Step 3: Stir at room temperature for 12–24 hours, followed by aqueous workup and purification via column chromatography (silica gel, ethyl acetate/hexane).

Critical Parameters:

  • Excess TEA (1.5–2 eq.) improves yield by neutralizing HCl byproducts .
  • Lower temperatures reduce hydrolysis of the acyl chloride.

Q. How can researchers characterize this compound, and what spectral benchmarks are critical?

Methodological Answer: Characterization relies on:

  • 1H/13C NMR:
    • 1H: δ 10.2 (s, 1H, NH), 8.4 (s, 1H, acetamide NH), 3.5–3.7 (m, 2H, CH2Br).
    • 13C: δ 170.2 (C=O), 40.1 (CH2Br).
  • X-ray Crystallography: For structural confirmation, similar to 3-bromo-N-(3,5-di-tert-butylphenyl)propanamide (monoclinic, P21/c space group) .
  • HPLC: Purity >98% (HPLC-UV, C18 column, acetonitrile/water gradient) .

Key Benchmark:
A sharp melting point (mp) near 160–165°C indicates purity.

Q. What are the stability profiles of this compound under storage and experimental conditions?

Methodological Answer:

  • Storage: Store at 2–8°C in amber vials to prevent photodegradation of the bromopropanamide moiety.
  • Thermal Stability: Decomposition occurs above 200°C (TGA data).
  • Hydrolytic Sensitivity: Susceptible to hydrolysis in aqueous basic conditions (e.g., pH >9), releasing HBr. Use anhydrous solvents for reactions .

Advanced Research Questions

Q. How does the bromine atom in this compound participate in C(sp3)–C(sp3) cross-coupling reactions?

Methodological Answer: The C-Br bond undergoes radical-mediated coupling under visible light/silane systems. For example:

  • Reaction Setup: Combine with 1,2-diols, [Ir(ppy)3] photocatalyst, and TMS3SiH in DMSO.
  • Mechanism: Light excitation generates alkyl radicals via bromine abstraction, enabling coupling with electron-deficient alkenes .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Methodological Answer: Discrepancies arise from:

  • Impurity of Acyl Chloride: Commercial 3-bromopropanoyl chloride may contain HCl, reducing reactivity. Pre-treatment with molecular sieves improves yield .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) increase byproduct formation vs. DCM.

Resolution Strategy:

  • Reproduce reactions using anhydrous conditions and compare NMR spectra of intermediates.

Q. How is this compound utilized as a precursor in medicinal chemistry?

Methodological Answer: The bromine serves as a leaving group for nucleophilic substitution in drug candidates:

  • Example: React with thiols (e.g., cysteine mimics) to form thioether-linked protease inhibitors.
  • Case Study: Analogous to N-(4-bromophenyl)-2-[(triazolyl)sulfanyl]acetamide derivatives, which show anti-inflammatory activity .

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